molecular formula C18H15BrN2O2 B2816402 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide CAS No. 1788846-63-8

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide

Cat. No. B2816402
CAS RN: 1788846-63-8
M. Wt: 371.234
InChI Key: HBBCHFXBAWFMLM-UHFFFAOYSA-N
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Description

“5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” is a chemical compound. It has a linear formula of C19H15BrN2O2 . Its CAS Number is 508227-25-6 and its molecular weight is 383.248 .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide” is complex. It involves a pyridine ring and a naphthalene ring . More detailed structural analysis would require advanced techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Receptor Affinity

Research on nicotinamide derivatives, such as the study by Hirokawa, Yoshida, and Kato (1998), highlights the synthesis of compounds with potent affinities for 5-HT3 and dopamine D2 receptors, demonstrating the relevance of bromo-substituted nicotinamides in neuropharmacology and their potential as therapeutic agents (Hirokawa, Yoshida, & Kato, 1998).

Molecular Modification for Enhanced Activity

Gao et al. (2019) explored the structural modification of NNMT inhibitors, revealing that incorporating a naphthalene moiety significantly increases the activity of bisubstrate-like inhibitors. This research underlines the importance of structural analogs in developing more effective drugs for diseases associated with NNMT overexpression (Gao et al., 2019).

Antimicrobial and Anticancer Properties

Studies on bromo-substituted naphthalene derivatives, as investigated by Sherkar and Bhandarkar (2015), have shown excellent antimicrobial activities, pointing towards the potential of these compounds in combating microbial infections (Sherkar & Bhandarkar, 2015).

Discovery of SIRT2 Inhibitors

Cui et al. (2014) identified novel SIRT2 inhibitors using a fragment-based approach, which included the use of naphthalene-benzamides and -nicotinamides. Their work contributes to understanding the role of SIRT2 in health and disease, providing a foundation for the development of selective inhibitors as therapeutic agents (Cui et al., 2014).

Green Chemical Methods

Research by Boovanahalli, Kim, and Chi (2004) on the cleavage of ethers using ionic liquid halide demonstrates the application of green chemistry principles in synthetic processes, which may be relevant for the synthesis and modification of compounds like 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide (Boovanahalli, Kim, & Chi, 2004).

properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCHFXBAWFMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide

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